molecular formula C15H29NO B1580444 2-Propanone, reaction products with diphenylamine CAS No. 68412-48-6

2-Propanone, reaction products with diphenylamine

Cat. No. B1580444
CAS RN: 68412-48-6
M. Wt: 239.4 g/mol
InChI Key: LJBRXUFICHIMLD-UHFFFAOYSA-N
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Description

“2-Propanone, reaction products with diphenylamine” is also referred to as PREPOD . It is the reaction product of N-phenyl-benzenamine (diphenylamine or DPA) and 2-propanone (acetone) . It is a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials) mixture, and as such, contains a number of components in different concentrations .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Enantioselective Catalysis : The use of dipyridylphosphane/diamine-Ru complexes demonstrates significant efficiency in the enantioselective hydrogenation of a wide range of simple ketones, including those derived from 2-propanone reactions with diphenylamine. This method offers high chemical yields, excellent enantioselectivities, and is practical for various substrates, highlighting its utility in producing chiral molecules (Wu et al., 2003).

  • Electrochromic Materials : Research into poly(4-(diphenylamino)benzyl methacrylate) explores its electrochemical properties and potential for creating electrochromic materials. The polymer's ability to undergo redox reactions and form crosslinked, color-changing networks offers applications in smart windows and displays (Negru et al., 2014).

Material Science and Environmental Applications

  • Photonic and Electronic Materials : A study on unsymmetrical diphenylaminofluorene-based chromophores examines their nonlinear optical properties. These materials, which include reaction products of 2-propanone with diphenylamine, show promise for applications in two-photon absorption technologies, relevant for optical data storage and photodynamic therapy (Morales et al., 2013).

  • Environmental Impact Assessment : The presence and effects of diphenylamine and its derivatives, including those formed through reactions with 2-propanone, in the environment have been reviewed. This work discusses their use in various industries, potential hazards, and the necessity for further research to understand their environmental impact fully (Drzyzga, 2003).

Safety And Hazards

“2-Propanone, reaction products with diphenylamine” may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

As part of the Pollution Prevention (P2) Planning Notice, facilities must consider effluent monitoring activities including sampling . This indicates a future direction towards more stringent monitoring and management of substances like “2-Propanone, reaction products with diphenylamine”.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h11-13H,1-10H2;1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBRXUFICHIMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylcyclohexanamine;propan-2-one

CAS RN

68412-48-6
Record name 2-Propanone, reaction products with diphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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